![molecular formula C14H16N2 B2509355 [(2-Methylphenyl)-phenylmethyl]hydrazine CAS No. 1396996-90-9](/img/structure/B2509355.png)
[(2-Methylphenyl)-phenylmethyl]hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2-Methylphenyl)-phenylmethyl]hydrazine, also known as MPMPH, is a chemical compound that has been studied for its potential use in the field of medicine. MPMPH has shown promising results in scientific research for its ability to target cancer cells and inhibit their growth.
Wirkmechanismus
The mechanism of action of [(2-Methylphenyl)-phenylmethyl]hydrazine involves its ability to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and eventually, cell death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of other diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of [(2-Methylphenyl)-phenylmethyl]hydrazine in lab experiments is its ability to selectively target cancer cells, while leaving normal cells unharmed. However, its mechanism of action may also lead to the development of drug resistance in cancer cells over time. Additionally, more research is needed to determine the optimal dosage and administration of this compound for maximum efficacy.
Zukünftige Richtungen
Future research on [(2-Methylphenyl)-phenylmethyl]hydrazine could focus on its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further studies could investigate the potential use of this compound in the treatment of other diseases, such as autoimmune disorders or neurodegenerative diseases. Finally, research could also focus on the development of more potent and selective analogues of this compound for improved efficacy and reduced toxicity.
In conclusion, this compound has shown promising results in scientific research for its potential use in cancer treatment. While more research is needed to fully understand its mechanism of action and optimal use, this compound represents a promising avenue for the development of new cancer treatments.
Synthesemethoden
[(2-Methylphenyl)-phenylmethyl]hydrazine can be synthesized through a multistep process involving the reaction of 2-methylbenzaldehyde with phenylhydrazine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through a purification process using column chromatography.
Wissenschaftliche Forschungsanwendungen
[(2-Methylphenyl)-phenylmethyl]hydrazine has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast, lung, and liver cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
[(2-methylphenyl)-phenylmethyl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-11-7-5-6-10-13(11)14(16-15)12-8-3-2-4-9-12/h2-10,14,16H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRINMVZRYICOOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(2-Furoyl)-1-piperazinyl]-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B2509272.png)
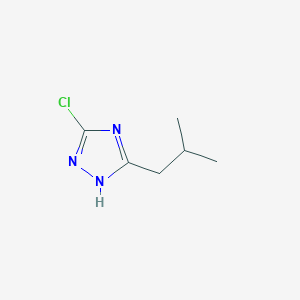

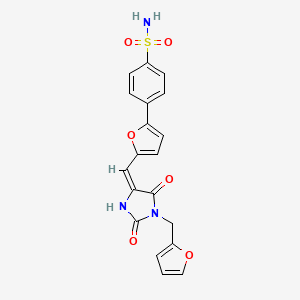
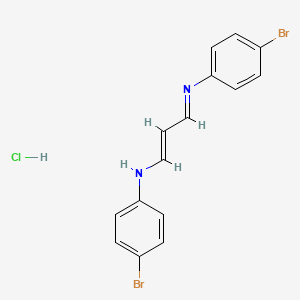
![2-Methyl-4-[4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]sulfonylphenyl]-1,3-oxazole](/img/structure/B2509281.png)
![N-(1-cyanocyclopentyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2509282.png)
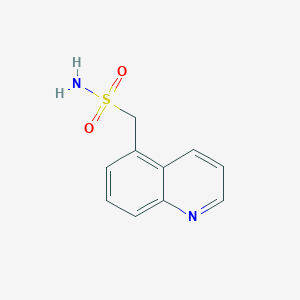

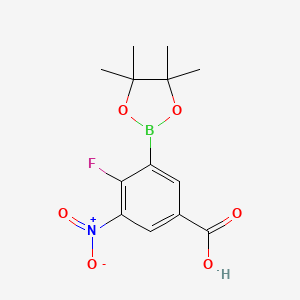
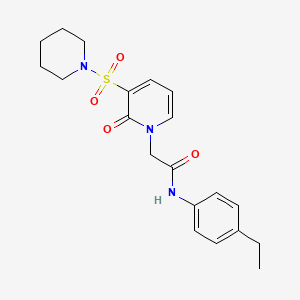
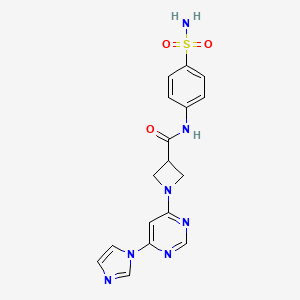

![N-(2-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2509295.png)